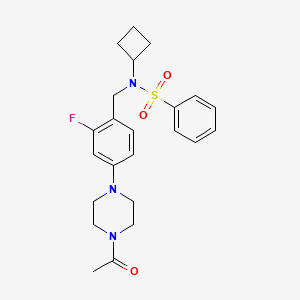
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide: is a complex organic compound with the molecular formula C24H30FN3O3S and a molecular weight of 459.6 g/mol . This compound is primarily used in research and development within the pharmaceutical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a reaction between ethylenediamine and diethylene glycol.
Introduction of the Acetyl Group: The acetyl group is introduced to the piperazine ring using acetic anhydride under acidic conditions.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Cyclobutylation: The cyclobutyl group is added via a cycloaddition reaction.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO) for fluorination.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It interacts with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-Methylpiperazin-1-Yl)-2-Fluorobenzyl]-N-Cyclobutylbenzenesulfonamide
- N-[4-(4-Hydroxyphenyl)-2-Fluorobenzyl]-N-Cyclobutylbenzenesulfonamide
- N-[4-(4-Acetylpiperazin-1-Yl)-2-Chlorobenzyl]-N-Cyclobutylbenzenesulfonamide
Uniqueness
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C23H28FN3O3S |
|---|---|
Poids moléculaire |
445.55 |
Nom IUPAC |
N-[4-(4-Acetyl-1-piperazinyl)-2-fluorobenzyl]-N-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C23H28FN3O3S/c1-18(28)25-12-14-26(15-13-25)21-11-10-19(23(24)16-21)17-27(20-6-5-7-20)31(29,30)22-8-3-2-4-9-22/h2-4,8-11,16,20H,5-7,12-15,17H2,1H3 |
Clé InChI |
PIGCNHMXDYACOO-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=CC=C1)(N(CC2=CC=C(N3CCN(C(C)=O)CC3)C=C2F)C4CCC4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-SN; 3 SN; 3SN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















